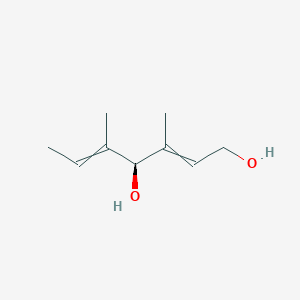
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3,5-dimethylhepta-2,5-diene-1,4-diol can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehydes followed by reduction and dehydration steps. The reaction conditions typically require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or crystallization. The choice of solvents and catalysts can significantly impact the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the diene system can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4S)-3,5-dimethylhepta-2,5-diene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The conjugated diene system can participate in electron transfer reactions, affecting cellular redox states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S)-4-methylpent-2-ene-1,4-diol
- (4S)-3,5-dimethylhex-2-ene-1,4-diol
Uniqueness
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol is unique due to its specific arrangement of functional groups and the presence of a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
879395-66-1 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(4S)-3,5-dimethylhepta-2,5-diene-1,4-diol |
InChI |
InChI=1S/C9H16O2/c1-4-7(2)9(11)8(3)5-6-10/h4-5,9-11H,6H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
GQHKLROUSXKICQ-VIFPVBQESA-N |
Isomerische SMILES |
CC=C(C)[C@@H](C(=CCO)C)O |
Kanonische SMILES |
CC=C(C)C(C(=CCO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


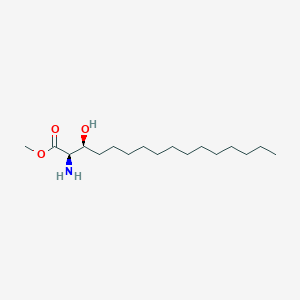
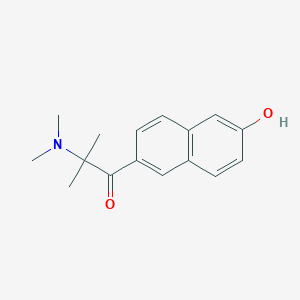
![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)



![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
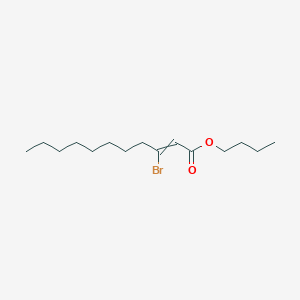
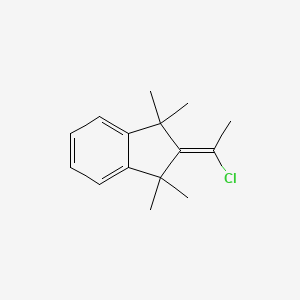
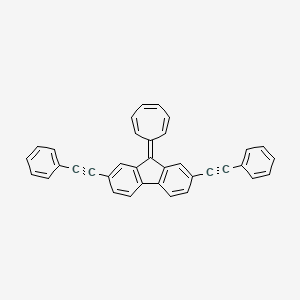
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
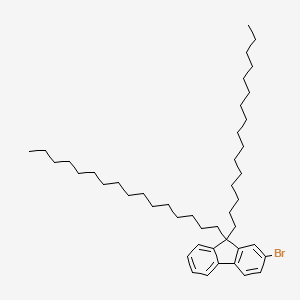
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
